Biological activity of Pravastatin metabolite 3''-hydroxy
Biological activity of Pravastatin metabolite 3''-hydroxy
This guide provides an in-depth technical analysis of the biological activity, structural characterization, and pharmacological significance of the Pravastatin metabolite 3''-hydroxy (also known as 3''-hydroxypravastatin or (S)-3''-hydroxypravastatin).[1][2]
Executive Summary
The 3''-hydroxy metabolite of Pravastatin represents a specific oxidative transformation of the parent drug's 2-methylbutyrate side chain.[1] Unlike the major human metabolite (3'α-iso-pravastatin), which is formed via non-enzymatic acidic degradation in the stomach, the 3''-hydroxy metabolite is generated primarily through minor hepatic oxidation mediated by CYP3A4 .[1][2]
Biologically, this metabolite is characterized by a profound loss of pharmacological potency . While the parent compound is a potent inhibitor of HMG-CoA reductase (IC₅₀ ~5.6 µM), the 3''-hydroxy derivative exhibits negligible inhibitory activity.[1][2] Its primary relevance in drug development lies in its status as a monitored impurity and a marker of oxidative metabolism, rather than a contributor to the therapeutic lipid-lowering effect.
Molecular Characterization & Nomenclature
Precise nomenclature is critical due to the existence of multiple hydroxy-metabolites.
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Parent Compound: Pravastatin Sodium (active acid form).[2]
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Structural Modification: Hydroxylation occurs at the 3-position of the 2-methylbutyrate ester side chain attached to the C-8 position of the hexahydronaphthalene ring.
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Chemical Formula: C₂₃H₃₆O₈[1]
Structural Distinction Table
| Feature | Pravastatin (Parent) | 3''-Hydroxy Metabolite | 3'α-Iso-Pravastatin (Major Metabolite) |
| Modification Site | None | Side Chain (2-methylbutyrate) | Ring (Hexahydronaphthalene) |
| Mechanism of Formation | N/A | Enzymatic (CYP3A4 ) | Chemical (Acidic Isomerization ) |
| Stereochemistry | Active (3R, 5R) | (S)-3''-hydroxy | 3α-hydroxy isomer |
| Biological Activity | 100% (Reference) | Inactive / Negligible | 2.5% – 10% of Parent |
Pharmacodynamics: HMG-CoA Reductase Inhibition[1][2][4][5][6]
The core biological activity of statins relies on the pharmacophore mimicking the HMG-CoA intermediate. The bulky hydrophobic ring system anchors the molecule in the enzyme's binding pocket.
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Mechanism of Inactivation: The introduction of a polar hydroxyl group onto the hydrophobic 2-methylbutyrate side chain of the 3''-hydroxy metabolite disrupts the hydrophobic interactions necessary for high-affinity binding to the HMG-CoA reductase active site.
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Potency Profile:
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Pravastatin: Ki ≈ 2.3 nM (High affinity).[2]
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3'α-Iso-Pravastatin: Retains partial affinity (approx. 1/10th to 1/40th of parent).[1][2][5]
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3''-Hydroxy Metabolite: Literature classifies this metabolite as biologically inactive or possessing clinically insignificant activity.[1][2] It does not contribute to the LDL-lowering efficacy in vivo.
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Technical Insight: The 2-methylbutyrate side chain is critical for the "Type I" statin binding orientation. Modification here (via hydroxylation) sterically hinders the correct positioning of the dihydroxyheptanoic acid pharmacophore, abolishing inhibitory potential.
Pharmacokinetics & Metabolic Pathway
Pravastatin is unique among statins for its hydrophilicity and minimal hepatic metabolism.[6] However, the formation of the 3''-hydroxy metabolite highlights a specific enzymatic pathway.
Metabolic Pathway Visualization
Figure 1: Metabolic fate of Pravastatin showing the divergence between the major acid-catalyzed isomerization and the minor CYP3A4-mediated 3''-hydroxylation.[1][2]
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Enzymatic Driver: The formation of 3''-hydroxypravastatin is mediated by Cytochrome P450 3A4 (CYP3A4) .[1][2][5]
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Clinical Consequence: Because this pathway is minor, pravastatin pharmacokinetics are generally resistant to CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), unlike simvastatin or atorvastatin.[1][2] The presence of 3''-hydroxy pravastatin is often used as a marker for low-level CYP3A4 activity on the drug.[1]
Experimental Protocols
To study the biological activity and presence of this metabolite, precise analytical and enzymatic assays are required.
Protocol A: In Vitro HMG-CoA Reductase Inhibition Assay
Validates the "Inactive" status of the metabolite.
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Reagent Preparation:
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Reaction Setup:
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Detection:
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Spectrophotometric: Monitor decrease in absorbance at 340 nm (NADPH oxidation) over 10 minutes.
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Radiometric: Stop reaction with HCl, incubate to lactonize mevalonate, separate via TLC, and quantify [¹⁴C]-mevalonolactone.
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Data Analysis:
Protocol B: LC-MS/MS Quantification in Plasma
Distinguishes 3''-hydroxy from the isomeric 3'α-hydroxy metabolite.
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Sample Preparation:
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Chromatography (HPLC):
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Mass Spectrometry (MS/MS):
References
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FDA Approved Drug Products. Pravachol (Pravastatin Sodium) Prescribing Information.[2] U.S. Food and Drug Administration.[5] Link
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Hatanaka, T. (2000).[1][2][7] Clinical Pharmacokinetics of Pravastatin: Mechanisms of Pharmacokinetic Events. Clinical Pharmacokinetics, 39(6), 397-412.[1][2] Link
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Everett, D. W., et al. (1991).[1][2][7] Biotransformation of Pravastatin Sodium in Humans. Drug Metabolism and Disposition, 19(4), 740-748.[1][2] Link
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PubChem Compound Summary. 3-Hydroxypravastatin (CID 11305255).[1][2] National Center for Biotechnology Information.[2] Link[1][2]
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Jacobsen, W., et al. (1999).[1][2] Comparison of Cytochrome P-450-Dependent Metabolism and Drug Interactions of the HMG-CoA Reductase Inhibitors. Drug Metabolism and Disposition, 27(2), 173-179.[1][2] Link
Sources
- 1. 3-Hydroxypravastatin, (S)- | C23H36O8 | CID 11305255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. PubChemLite - C23H36O8 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PRAVASTATIN [drugs.ncats.io]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
